molecular formula C10H15NO2 B2397421 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2190141-20-7

1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No.: B2397421
CAS No.: 2190141-20-7
M. Wt: 181.235
InChI Key: VPUAIUSQGOULFK-UHFFFAOYSA-N
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Description

1-(6-Oxa-2-azaspiro[35]nonan-2-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

The synthesis of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one typically involves the annulation of cyclopentane and four-membered rings. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as the KRAS G12C protein. The compound covalently binds to the cysteine residue of the protein, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one lies in its specific structural features and its potential as a covalent inhibitor of KRAS G12C, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(6-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-6-10(7-11)4-3-5-13-8-10/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAIUSQGOULFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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